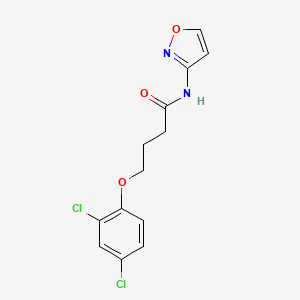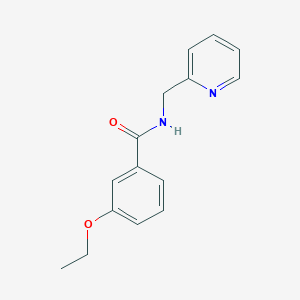
4-(2,4-dichlorophenoxy)-N-3-isoxazolylbutanamide
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-3-isoxazolylbutanamide, also known as DIBOA, is a natural compound found in several plants. It belongs to the family of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against herbivores and pathogens. DIBOA has gained attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and environmental science.
Wirkmechanismus
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-3-isoxazolylbutanamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in plant growth and development. 4-(2,4-dichlorophenoxy)-N-3-isoxazolylbutanamide has been shown to inhibit the activity of glutamine synthetase, an enzyme involved in nitrogen metabolism, and to disrupt the cell cycle of plant cells.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenoxy)-N-3-isoxazolylbutanamide has been shown to have several biochemical and physiological effects on plants. It has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. 4-(2,4-dichlorophenoxy)-N-3-isoxazolylbutanamide has also been shown to inhibit the uptake of nutrients, particularly nitrogen, by plants.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,4-dichlorophenoxy)-N-3-isoxazolylbutanamide has several advantages as a natural herbicide, including its low toxicity and biodegradability. However, its efficacy can be limited by factors such as soil type, temperature, and moisture content. In laboratory experiments, 4-(2,4-dichlorophenoxy)-N-3-isoxazolylbutanamide can be difficult to work with due to its low solubility in water and other solvents.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2,4-dichlorophenoxy)-N-3-isoxazolylbutanamide. One area of interest is the development of more effective methods for synthesizing 4-(2,4-dichlorophenoxy)-N-3-isoxazolylbutanamide, particularly using enzymatic methods. Another area of interest is the investigation of the potential applications of 4-(2,4-dichlorophenoxy)-N-3-isoxazolylbutanamide in medicine, particularly as an anti-cancer agent. Finally, there is potential for further research on the ecological effects of 4-(2,4-dichlorophenoxy)-N-3-isoxazolylbutanamide, particularly on non-target organisms such as beneficial insects and soil microorganisms.
In conclusion, 4-(2,4-dichlorophenoxy)-N-3-isoxazolylbutanamide is a natural compound with potential applications in various fields, including agriculture, medicine, and environmental science. Its mechanism of action and biochemical and physiological effects on plants have been extensively studied, and it has been shown to have several advantages as a natural herbicide. However, further research is needed to fully understand its potential applications and limitations.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dichlorophenoxy)-N-3-isoxazolylbutanamide has been extensively studied for its potential applications in agriculture, particularly as a natural herbicide. It has been shown to inhibit the growth of several weed species, including pigweed, lambsquarters, and velvetleaf. 4-(2,4-dichlorophenoxy)-N-3-isoxazolylbutanamide has also been shown to have antifungal and antibacterial properties, making it a potential alternative to synthetic pesticides.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3/c14-9-3-4-11(10(15)8-9)19-6-1-2-13(18)16-12-5-7-20-17-12/h3-5,7-8H,1-2,6H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDESRSIJNDBHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B4184822.png)


![N-(2-methoxyphenyl)-4,5-dimethyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4184834.png)
![1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine](/img/structure/B4184843.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B4184852.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184859.png)


![2-[(cyclobutylcarbonyl)amino]-N-(3-nitrophenyl)-3-thiophenecarboxamide](/img/structure/B4184873.png)
![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-phenylbutanamide](/img/structure/B4184877.png)

![N-cyclohexyl-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4184892.png)
![1-(4-{4-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4184900.png)